molecular formula C14H20N2O4 B11590570 2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate

2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate

Katalognummer: B11590570
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: CLDPRBQOJOXLQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE is a synthetic organic compound with a complex structure It is characterized by the presence of a carbamate group, an isopropyl group, and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE typically involves multiple steps. One common method includes the reaction of isopropyl chloroformate with 2-(4-methylphenylcarbamoyloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • PROPAN-2-YL N-(4-METHYLPHENYL)CARBAMATE
  • ETHYL N-(4-METHYLPHENYL)CARBAMATE
  • METHYL N-(4-METHYLPHENYL)CARBAMATE

Uniqueness

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE is unique due to the presence of both an isopropyl group and a 2-(4-methylphenylcarbamoyloxy)ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H20N2O4

Molekulargewicht

280.32 g/mol

IUPAC-Name

2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C14H20N2O4/c1-10(2)20-13(17)15-8-9-19-14(18)16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)

InChI-Schlüssel

CLDPRBQOJOXLQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)OCCNC(=O)OC(C)C

Löslichkeit

33.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.